
CID 18670958
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-methylpropyl)(propan-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, a 2-methylpropyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(2-methylpropyl)(propan-2-yl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methylpropylmagnesium bromide and propan-2-ylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
SiCl4+2-MgBr(2-methylpropyl)+MgBr(propan-2-yl)→Chloro(2-methylpropyl)(propan-2-yl)silane+MgBr2
Industrial Production Methods
In an industrial setting, the production of Chloro(2-methylpropyl)(propan-2-yl)silane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methylpropyl)(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Hydrosilylation Reactions: The silicon-hydrogen bond can be added across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions typically occur under mild conditions, often at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are employed to facilitate the addition of silicon-hydrogen bonds to alkenes or alkynes.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Reduction Reactions: Products include various silanes with different alkyl or aryl groups.
Hydrosilylation Reactions: Products include organosilicon compounds with silicon-carbon bonds.
Scientific Research Applications
Chloro(2-methylpropyl)(propan-2-yl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silicon-containing groups into organic molecules, which can modify the physical and chemical properties of the resulting compounds.
Materials Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties, such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of silicon-containing compounds in drug delivery systems and as imaging agents due to their biocompatibility and unique chemical properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require specific silicon-based functionalities.
Mechanism of Action
The mechanism of action of Chloro(2-methylpropyl)(propan-2-yl)silane in chemical reactions involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily displaced by nucleophiles, allowing for the formation of new silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds, facilitated by transition metal catalysts.
Comparison with Similar Compounds
Similar Compounds
Chlorotriisopropylsilane: Similar in structure but with three propan-2-yl groups instead of a 2-methylpropyl group.
Chlorodiisopropylsilane: Contains two propan-2-yl groups and one chlorine atom.
Chlorodimethylsilane: Contains two methyl groups and one chlorine atom.
Uniqueness
Chloro(2-methylpropyl)(propan-2-yl)silane is unique due to the presence of both a 2-methylpropyl group and a propan-2-yl group attached to the silicon atom. This combination of substituents can impart distinct steric and electronic properties, making it useful for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C7H16ClSi |
|---|---|
Molecular Weight |
163.74 g/mol |
InChI |
InChI=1S/C7H16ClSi/c1-6(2)5-9(8)7(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
LUWUZZGJLJOTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


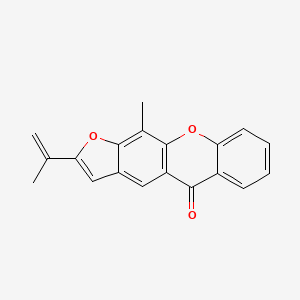

![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
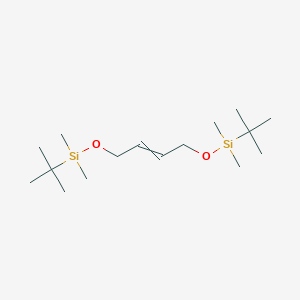
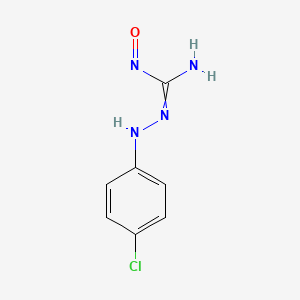
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
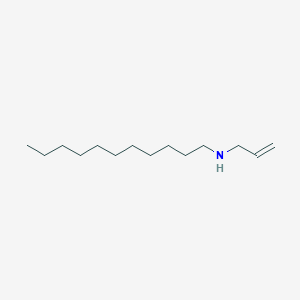
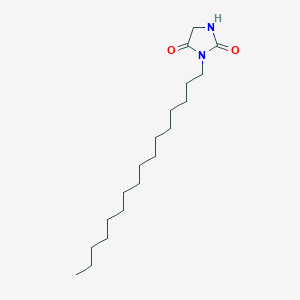
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
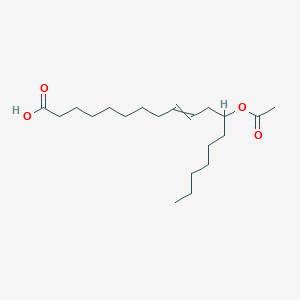


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
